molecular formula C12H14ClIO B1614233 6-Chloro-1-(4-iodophenyl)-1-oxohexane CAS No. 898768-23-5

6-Chloro-1-(4-iodophenyl)-1-oxohexane

Cat. No.: B1614233
CAS No.: 898768-23-5
M. Wt: 336.59 g/mol
InChI Key: NGDIDVDOBADMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(4-iodophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, an iodo-substituted phenyl ring, and a hexanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-iodophenyl)-1-oxohexane typically involves the following steps:

    Halogenation: The introduction of the chloro and iodo groups can be achieved through halogenation reactions. For instance, the phenyl ring can be iodinated using iodine and a suitable oxidizing agent.

    Ketone Formation: The hexanone backbone can be synthesized through various methods, such as the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an alkylbenzene.

    Coupling Reactions: The final step involves coupling the halogenated phenyl ring with the hexanone backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-iodophenyl)-1-oxohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 6-Chloro-1-(4-iodophenyl)-1-hexanol.

    Oxidation: Formation of 6-Chloro-1-(4-iodophenyl)-1-hexanoic acid.

Scientific Research Applications

6-Chloro-1-(4-iodophenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-iodophenyl)-1-oxohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(4-bromophenyl)-1-oxohexane: Similar structure but with a bromine atom instead of iodine.

    6-Chloro-1-(4-fluorophenyl)-1-oxohexane: Similar structure but with a fluorine atom instead of iodine.

    6-Chloro-1-(4-methylphenyl)-1-oxohexane: Similar structure but with a methyl group instead of iodine.

Uniqueness

6-Chloro-1-(4-iodophenyl)-1-oxohexane is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

6-chloro-1-(4-iodophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDIDVDOBADMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642261
Record name 6-Chloro-1-(4-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-23-5
Record name 6-Chloro-1-(4-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-(4-iodophenyl)-1-oxohexane
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-(4-iodophenyl)-1-oxohexane
Reactant of Route 3
Reactant of Route 3
6-Chloro-1-(4-iodophenyl)-1-oxohexane
Reactant of Route 4
Reactant of Route 4
6-Chloro-1-(4-iodophenyl)-1-oxohexane
Reactant of Route 5
Reactant of Route 5
6-Chloro-1-(4-iodophenyl)-1-oxohexane
Reactant of Route 6
Reactant of Route 6
6-Chloro-1-(4-iodophenyl)-1-oxohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.